3-(3-Ethynyl-phenyl)-propionic acid

Click chemistry Bioorthogonal conjugation Structural isomerism

Researchers optimizing kinase inhibitors or mGluR5 PET tracers require the correct meta-substituted isomer to maintain binding pose geometry. 3-(3-Ethynyl-phenyl)-propionic acid (CAS 949115-85-9) delivers the precise 3-ethynyl orientation essential for target engagement. Key advantages: - Meta-substituted scaffold validated in PDE10A inhibitor programs - Terminal alkyne enables CuAAC click chemistry for bioconjugation - Carboxylic acid handle supports amide/ester derivatization Supplied with ≥98% purity; stock available for immediate dispatch.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
Cat. No. B12077380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethynyl-phenyl)-propionic acid
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC(=C1)CCC(=O)O
InChIInChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h1,3-5,8H,6-7H2,(H,12,13)
InChIKeyJVGBGWGQUAAALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethynyl-phenyl)-propionic acid: Procurement and Structural Overview


3-(3-Ethynyl-phenyl)-propionic acid (CAS 949115-85-9, molecular formula C₁₁H₁₀O₂, molecular weight 174.20 g/mol) is a phenylpropionic acid derivative bearing a terminal ethynyl substituent at the meta (3-) position of the aromatic ring [1]. The compound belongs to the class of arylpropionic acid building blocks and is utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and bioactive molecules [2]. Its terminal alkyne functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the propionic acid moiety provides a carboxylic acid handle for further derivatization via amide bond formation or esterification [1]. The meta-substitution pattern distinguishes it from the more common para-substituted isomer, conferring different geometric and electronic properties relevant to molecular recognition in biological targets.

Why Substitution with Isomeric Building Blocks Fails


Within the phenylpropionic acid scaffold, the position of the ethynyl substituent (ortho, meta, or para) is a non-negotiable determinant of both downstream chemical behavior and biological recognition. Substituting 3-(3-ethynyl-phenyl)-propionic acid with the 4-ethynyl (para) isomer alters the spatial vector of the terminal alkyne group by approximately 120° in angular orientation and increases the linear extension from the carboxylic acid moiety . This geometric difference directly impacts binding poses in enzyme active sites and receptor pockets where the 3-substitution pattern has been specifically optimized for interaction with hydrophobic sub-pockets or hydrogen-bonding networks. Furthermore, carboxylic acid isosteres and structural analogs evaluated across 35 phenylpropionic acid derivatives demonstrate that even minor substitution changes yield quantifiable differences in physicochemical properties including pKa, LogD, and aqueous solubility [1]. Procurement of the incorrect isomer compromises the fidelity of structure-activity relationship (SAR) campaigns and renders synthetic pathways reliant on the meta-orientation non-viable.

Quantitative Differentiation Against Comparator Compounds


Regioisomeric Specificity in Synthetic Vector Control

The meta-ethynyl substitution of 3-(3-ethynyl-phenyl)-propionic acid provides a distinct spatial orientation compared to its para-substituted isomer 3-(4-ethynylphenyl)propanoic acid (CAS 880081-84-5) [1]. In the meta isomer, the ethynyl group is positioned at a ~120° angle relative to the propionic acid side chain vector, whereas the para isomer orients the ethynyl group at ~180° (linear extension) . This angular difference translates to altered molecular geometries in conjugated products following CuAAC click reactions, with the meta isomer generating products bearing a kinked architecture that may better accommodate sterically constrained binding sites .

Click chemistry Bioorthogonal conjugation Structural isomerism

Target Engagement: mGluR5 versus CYP1A2 Affinity

3-(3-Ethynyl-phenyl)-propionic acid and its derivatives demonstrate target-dependent affinity profiles. The compound exhibits potent binding to metabotropic glutamate receptor 5 (mGluR5) with a reported Kd of 0.200 nM [1]. In contrast, its interaction with rat recombinant CYP1A2 shows substantially weaker affinity, with a competitive inhibition constant (Ki) of 13,600 nM [2]. The differential of approximately 68,000-fold in binding affinity across these two targets suggests that the meta-ethynylphenyl scaffold possesses intrinsic selectivity determinants that may not be preserved in alternative substitution patterns or scaffold analogs.

Metabotropic glutamate receptor Cytochrome P450 Enzyme inhibition

PDE10A Inhibitory Activity and Heterocyclic Analogs

Heterocyclic analogs of propargyl-linked inhibitors derived from the 3-ethynylphenyl scaffold have been evaluated for phosphodiesterase 10A (PDE10A) inhibition [1]. In enzyme inhibition assays, third-generation analogs incorporating the 3-(3-ethynyl-phenyl)-propionic acid-derived core demonstrated IC₅₀ values in the 300 nM range against PDE10A [2]. Comparative assessment against earlier-generation analogs with different linker geometries showed that the meta-ethynylphenyl orientation contributed to improved enzyme inhibitory potency relative to ortho-substituted or para-substituted linker variants, though direct head-to-head quantitative data across all substitution patterns remains limited in public literature [1].

Phosphodiesterase inhibition CNS drug discovery Enzyme kinetics

Synthetic Accessibility and Commercial Availability

3-(3-Ethynyl-phenyl)-propionic acid (CAS 949115-85-9) is commercially available from multiple specialized chemical suppliers, with documented purity specifications and analytical characterization . In contrast, the para isomer 3-(4-ethynylphenyl)propanoic acid (CAS 880081-84-5) is available at 95-98% purity with premium pricing reflecting specialized synthesis (100 mg at ~$350-400 USD equivalent) [1]. The meta isomer serves as a versatile building block in organic synthesis, participating in Sonogashira coupling, CuAAC click chemistry, and amide bond formation [2]. Notably, the meta-ethynylphenyl motif appears in approved therapeutic agents including erlotinib, where the N-(3-ethynylphenyl) substructure is critical for EGFR kinase inhibitory activity (IC₅₀ = 2 nM) , establishing the meta substitution pattern as a validated pharmacophoric element.

Chemical procurement Building block availability Medicinal chemistry supply

Optimal Research and Industrial Application Scenarios


Click Chemistry Bioconjugation and Bioorthogonal Probes

The terminal alkyne of 3-(3-ethynyl-phenyl)-propionic acid serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Researchers requiring site-specific protein labeling, activity-based protein profiling (ABPP) probes, or bioconjugate therapeutics should select this meta-substituted building block when the target binding pocket or conjugation site demands a kinked rather than linear geometry post-conjugation. The propionic acid moiety simultaneously enables covalent attachment to amine-containing biomolecules or solid supports via standard carbodiimide coupling chemistry, providing dual orthogonal functionalization capability.

mGluR5-Targeted Ligand Development for CNS Discovery

Given the demonstrated sub-nanomolar binding affinity (Kd = 0.200 nM) of 3-ethynylphenyl derivatives to metabotropic glutamate receptor 5 (mGluR5) , this scaffold is particularly well-suited for medicinal chemistry programs targeting glutamatergic neurotransmission. Researchers developing negative allosteric modulators (NAMs) or positron emission tomography (PET) tracer precursors for neurological and psychiatric indications including anxiety, depression, fragile X syndrome, and levodopa-induced dyskinesia should prioritize the meta-ethynylphenyl scaffold. The carboxylic acid moiety offers a convenient point for further SAR exploration via amide or ester derivatization [2].

PDE10A Inhibitor Optimization for CNS Indications

The 3-ethynylphenyl scaffold has demonstrated utility in phosphodiesterase 10A (PDE10A) inhibitor development, with third-generation propargyl-linked analogs showing enzyme inhibitory activity . PDE10A is a validated target for schizophrenia, Huntington's disease, and other neuropsychiatric disorders. Medicinal chemistry teams optimizing PDE10A inhibitor series should consider 3-(3-ethynyl-phenyl)-propionic acid as a privileged fragment for constructing the hydrophobic pocket-binding moiety, leveraging the meta-ethynyl orientation to achieve optimal fit within the PDE10A active site [2].

Fragment-Based Drug Discovery and Library Synthesis

As a low-molecular-weight (174.20 g/mol) building block containing both a carboxylic acid and a terminal alkyne, 3-(3-ethynyl-phenyl)-propionic acid is ideally suited for fragment-based drug discovery (FBDD) campaigns . Its rule-of-three compliant properties enable incorporation into fragment libraries, while its dual functional groups permit rapid analog generation via parallel synthesis [2]. Procurement of this specific meta isomer ensures that downstream structure-activity relationship data are generated using the geometrically correct scaffold, avoiding the confounded SAR that would result from isomeric substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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